REACTION_SMILES
|
[CH3:15][c:16]1[cH:17][c:18]([O:19][CH:20]([C:21](=[O:22])[Cl:23])[CH2:24][CH3:25])[cH:26][c:27]([CH3:29])[cH:28]1.[NH2:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[cH:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[cH:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1>>[NH:1]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[C:21]([CH:20]([O:19][c:18]1[cH:17][c:16]([CH3:15])[cH:28][c:27]([CH3:29])[cH:26]1)[CH2:24][CH3:25])=[O:22]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(Oc1cc(C)cc(C)c1)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(Oc1cc(C)cc(C)c1)C(=O)NCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |